molecular formula C17H12F3NO3S B12884297 Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- CAS No. 663595-93-5

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-

Cat. No.: B12884297
CAS No.: 663595-93-5
M. Wt: 367.3 g/mol
InChI Key: XFBMDTAAOHWXMX-UHFFFAOYSA-N
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Description

The compound Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an N-bound 2-(2-furanyl)phenyl moiety. Sulfonamides are widely studied for their pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .

Properties

CAS No.

663595-93-5

Molecular Formula

C17H12F3NO3S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[2-(furan-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H12F3NO3S/c18-17(19,20)12-5-3-6-13(11-12)25(22,23)21-15-8-2-1-7-14(15)16-9-4-10-24-16/h1-11,21H

InChI Key

XFBMDTAAOHWXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CO2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- typically involves the reaction of a substituted benzenesulfonamide with a furanyl derivative under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and the specific requirements of the process.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Heterocycle Notable Features
Target : Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- - 3-CF₃
- N-(2-(2-furanyl)phenyl)
C₁₇H₁₃F₃N₂O₃S* ~388.3* Furan Oxygen-rich heterocycle; moderate lipophilicity
Compound A : 2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-butanyl)benzenesulfonamide - 1,2,4-Oxadiazole
- 3-Fluorophenyl
- N-(tert-pentyl)
C₂₀H₂₁FN₄O₃S 422.47 Oxadiazole Electron-deficient heterocycle; enhanced metabolic resistance
Compound B : Benzenesulfonamide, N-[(6-chloro-3-pyridinyl)methyl]-5-(phenylsulfonyl)-2-(trifluoromethyl)- - 2-CF₃
- 5-Phenylsulfonyl
- N-(pyridinylmethyl)
C₂₀H₁₅ClF₃N₂O₄S₂ 490.90 Pyridine Bulky sulfonyl group; high molecular weight
Compound C : Benzenesulfonamide,4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] - Pyrazole
- 2,4-Difluorophenyl
- 3-CF₃
C₁₆H₁₀F₅N₃O₂S 403.33 Pyrazole Dual fluorine substitution; compact structure

*Inferred from structural analogs due to lack of explicit data in evidence.

Structural and Electronic Differences

Heterocyclic Substituents: The target compound features a furan ring, an oxygen-containing heterocycle with moderate electron-donating properties. In contrast, Compound A incorporates a 1,2,4-oxadiazole, which is electron-deficient and may enhance binding to electrophilic targets (e.g., enzyme active sites) .

Trifluoromethyl Positioning :

  • The target compound and Compound C both have CF₃ groups but at different positions (3 vs. pyrazole-3). This positional variance affects steric interactions; for example, the 3-CF₃ in the target compound may hinder rotation, stabilizing specific conformations .
  • Compound B places CF₃ at the 2-position, which could alter dipole moments and steric bulk near the sulfonamide group .

N-Substituent Diversity: The target compound’s N-(2-(2-furanyl)phenyl) group introduces a planar, conjugated system, favoring π-π interactions.

Physicochemical and Pharmacological Implications

Lipophilicity and Bioavailability: The target compound and Compound C (both with CF₃) exhibit higher lipophilicity than Compound A, which lacks fluorine.

Metabolic Stability :

  • Fluorine atoms in the target compound and Compound C enhance resistance to oxidative metabolism. Compound A’s oxadiazole ring is prone to hydrolysis, limiting its stability .

Biological Target Affinity :

  • Sulfonamides typically inhibit carbonic anhydrase (CA). The target compound’s furan may weakly coordinate CA’s zinc ion, whereas Compound C’s pyrazole could form stronger hydrogen bonds with active-site residues .

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